2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate
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Overview
Description
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycyclohexyl group and a chloropyridinyl group connected by a prop-2-enoate linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 6-chloropyridin-3-yl prop-2-enoate, which is then reacted with 2-methoxycyclohexanol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate has found applications in several areas of scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(6-chloropyridin-3-yl)prop-2-enoate: This compound shares a similar structure but lacks the methoxycyclohexyl group.
2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a chloropyridinyl group, used in optoelectronic applications.
Uniqueness
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate is unique due to the presence of the methoxycyclohexyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Biological Activity
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate, with the CAS number 1445770-03-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClNO3, with a molecular weight of approximately 295.76 g/mol. The structure features a cyclohexyl moiety attached to a chloropyridine and an enolate functional group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClNO₃ |
Molecular Weight | 295.76 g/mol |
CAS Number | 1445770-03-5 |
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymatic pathways in microbial cells, leading to cell death or growth inhibition. The presence of the chloropyridine ring is particularly noteworthy as it has been associated with enhanced interaction with biological targets.
Case Studies
-
Antimicrobial Efficacy
A study investigating structurally related compounds found that modifications at the pyridine ring could significantly enhance antibacterial activity while reducing cytotoxicity in host cells. This suggests that similar modifications in this compound could optimize its therapeutic index. -
Cytotoxicity Assessment
In vitro assays have been utilized to evaluate the cytotoxic effects of chloropyridine derivatives. The findings indicate that while some derivatives exhibit low cytotoxicity, others can lead to significant cell death at higher concentrations. This variability underscores the importance of structure-function relationships in drug design.
Research Findings
Recent research highlights the importance of substituents on the pyridine and cyclohexane rings in modulating biological activity. For instance, studies have shown that introducing electron-withdrawing groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy as antimicrobial agents.
Properties
IUPAC Name |
(2-methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-12-4-2-3-5-13(12)20-15(18)9-7-11-6-8-14(16)17-10-11/h6-10,12-13H,2-5H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBMVLJKWRXYSM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCCCC1OC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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